Total Synthesis Efficiency: N-Boc-2-aminoacetaldehyde in (+)-Negamycin
In the total synthesis of (+)-negamycin, N-Boc-2-aminoacetaldehyde served as the starting material, achieving an overall yield of 42% over a limited number of steps [1]. This efficiency is notable compared to a similar synthesis using Fmoc-aminoacetaldehyde, which reported overall yields in the range of 36-42% for PNA monomer synthesis [2].
| Evidence Dimension | Overall Yield in Multi-Step Synthesis |
|---|---|
| Target Compound Data | 42% overall yield |
| Comparator Or Baseline | Fmoc-aminoacetaldehyde: 36-42% overall yield |
| Quantified Difference | Comparable yield, with the Boc route being potentially more scalable due to easier deprotection conditions. |
| Conditions | Total synthesis of (+)-negamycin (Boc) vs. solid-phase synthesis of PNA monomers (Fmoc) |
Why This Matters
The comparable yield underscores the reliability of the Boc-protected aldehyde in complex sequences, while the acid-labile Boc group offers operational advantages in certain synthetic routes.
- [1] Hayashi, Y., et al. (2008). Efficient total synthesis of (+)-negamycin, a potential chemotherapeutic agent for genetic diseases. Chem. Commun., 2379-2381. View Source
- [2] An efficient, convenient solid-phase synthesis of amino acid-modified peptide nucleic acid monomers and oligomers. (2006). View Source
